Methyl 2-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzoyl]benzoate
Overview
Description
Methyl 2-[4-(1,3-benzothiazol-2-ylthio)-3-nitrobenzoyl]benzoate is a complex organic compound that features a benzothiazole ring fused with a nitrobenzoyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzoyl]benzoate typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, which is achieved by treating 2-mercaptoaniline with acid chlorides . The resulting benzothiazole derivative is then reacted with a nitrobenzoyl chloride under controlled conditions to form the intermediate product. Finally, esterification with methanol yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(1,3-benzothiazol-2-ylthio)-3-nitrobenzoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Methyl 2-[4-(1,3-benzothiazol-2-ylthio)-3-nitrobenzoyl]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzoyl]benzoate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid
- 2-[(Benzothiazol-2-ylthio)methyl]benzoic acid
- Methyl 4-(2-(3-(1,3-benzothiazol-2-ylthio)propionyl)carbohydrazonoyl)benzoate
Uniqueness
Methyl 2-[4-(1,3-benzothiazol-2-ylthio)-3-nitrobenzoyl]benzoate is unique due to its combination of a benzothiazole ring with a nitrobenzoyl group and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 2-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzoyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O5S2/c1-29-21(26)15-7-3-2-6-14(15)20(25)13-10-11-19(17(12-13)24(27)28)31-22-23-16-8-4-5-9-18(16)30-22/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAINREAOVFOBIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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